molecular formula C9H13BO2 B156128 4-Isopropylphenylboronic acid CAS No. 16152-51-5

4-Isopropylphenylboronic acid

Cat. No.: B156128
CAS No.: 16152-51-5
M. Wt: 164.01 g/mol
InChI Key: IAEUFBDMVKQCLU-UHFFFAOYSA-N
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Description

4-Isopropylphenylboronic acid, also known as 4-Isopropylbenzeneboronic acid, is an organic boron compound with the molecular formula C9H13BO2. It is a white to light yellow powder or crystalline solid at room temperature. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 4-isopropylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:

    Reagents: 4-isopropylphenylmagnesium bromide, trimethyl borate, water.

    Solvent: Anhydrous ether.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to complete the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylphenylboronic acid primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols or other oxygen-containing compounds.

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Suzuki-Miyaura Coupling

One of the primary applications of 4-isopropylphenylboronic acid is as a substrate in the Suzuki-Miyaura coupling reaction, a method for forming biaryl compounds. This reaction involves the coupling of an organohalide with a boronic acid under palladium(0) catalysis, providing a pathway to synthesize complex organic molecules with high specificity and yield.

Reaction ConditionsYield (%)Solvent Used
Aqueous sodium carbonate; ethanol; toluene; 110°C90%Ethanol, Toluene
Bis-triphenylphosphine-palladium(II) chloride; potassium phosphate; 90°C100%1,2-Dimethoxyethane, Water

The versatility of this reaction allows for the incorporation of various functional groups, making it a valuable tool in pharmaceutical development and materials science .

Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the preparation of GPR88 agonists, where it contributes to modifying the aniline moiety to enhance potency and selectivity . The compound's ability to tolerate substitutions at the para position allows for diverse structural modifications that can lead to improved drug-like properties.

Drug Development

Research indicates that derivatives of this compound exhibit promising biological activities. For example, studies have shown that certain analogs can act as potent ligands for GPR88, a receptor implicated in neuropsychiatric disorders. The structure-activity relationship (SAR) studies highlight how modifications at specific positions can significantly influence biological activity .

Anticancer Activity

Preliminary investigations suggest that boronic acids, including this compound, may possess anticancer properties. The mechanism often involves the inhibition of proteasomal activity, leading to apoptosis in cancer cells. This potential has sparked interest in further exploring boronic acids as therapeutic agents against various malignancies .

Analytical Applications

This compound is also used in analytical chemistry for detecting carbohydrates and other biomolecules due to its ability to form reversible complexes with diols. This property is particularly useful in developing biosensors and chromatographic methods for analyzing complex biological samples.

Case Study 1: GPR88 Agonist Synthesis

In a study aimed at synthesizing GPR88 agonists, researchers employed this compound to produce several analogs with varying substituents on the phenyl ring. The resulting compounds were evaluated for their agonistic activity using cAMP assays, revealing significant variations in potency based on structural modifications .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the anticancer potential of boronic acid derivatives, including those based on this compound. The studies demonstrated that specific derivatives could inhibit tumor growth in vitro and in vivo by targeting proteasomal degradation pathways .

Mechanism of Action

The mechanism of action of 4-Isopropylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid group, which facilitate the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

4-Isopropylphenylboronic acid can be compared with other similar boronic acids, such as:

    Phenylboronic acid: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Methylphenylboronic acid: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and steric properties.

    4-tert-Butylphenylboronic acid: Contains a bulkier tert-butyl group, which can significantly influence its reactivity and selectivity in reactions.

Uniqueness: The presence of the isopropyl group in this compound provides a balance between steric hindrance and reactivity, making it a versatile reagent in various organic synthesis applications .

Biological Activity

4-Isopropylphenylboronic acid (CAS No. 16152-51-5) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a phenyl group substituted with an isopropyl group and a boronic acid functional group, which imparts unique reactivity and biological properties.

  • Molecular Formula : C₉H₁₃BO₂
  • Molecular Weight : 164.01 g/mol
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption, permeable across the blood-brain barrier (BBB), and does not inhibit major cytochrome P450 enzymes .

Boronic acids, including this compound, interact with biological targets through reversible covalent bonding to diols, particularly in saccharides. This property is exploited in various applications, including drug design and sensor development. The compound's ability to form stable complexes with hydroxyl groups allows it to function as a selective inhibitor for specific enzymes, such as proteases .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of various enzymes:

  • Porcine Pancreatic Lipase : This enzyme plays a role in fat digestion; inhibition can lead to reduced fat absorption, relevant for obesity treatments .
  • Human Acyl-Protein Thioesterase 1 and 2 : These enzymes are involved in cancer progression, making their inhibition a target for cancer therapies .

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that boronic acids can effectively inhibit serine proteases. The research highlighted the structural requirements for binding affinity and selectivity, suggesting that modifications to the boronic acid moiety could enhance therapeutic potential .

Sensor Development

The dynamic covalent interactions between this compound and saccharides have led to innovative sensor designs for glucose monitoring. These sensors utilize optical responses to detect changes in glucose levels, showcasing the compound's applicability in diabetes management .

Data Table: Biological Activity Overview

Activity Target Effect Reference
AnticancerProteasomesInhibition of protein degradation
Enzyme InhibitionPorcine Pancreatic LipaseReduced fat absorption
Enzyme InhibitionAcyl-Protein ThioesterasesPotential cancer therapy
Sensor DevelopmentGlucose MonitoringOptical detection of glucose levels

Q & A

Q. What safety protocols are essential for handling 4-Isopropylphenylboronic acid in laboratory settings?

Basic Research Question
Researchers must use nitrile or neoprene gloves inspected for integrity before use, along with chemical-resistant lab coats and safety goggles to prevent skin/eye contact . In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution, followed by medical consultation . Work should be conducted in a fume hood to minimize inhalation risks, and spills must be contained using inert absorbents (e.g., vermiculite) followed by disposal in designated hazardous waste containers .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Basic Research Question
Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 11^{11}B NMR to confirm boronic acid functionality (e.g., 11^{11}B peak near 30 ppm) and isopropyl group integration .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (C9_9H13_{13}BO2_2; theoretical 166.04 g/mol) .
  • Melting Point Analysis: Compare observed values with literature data (e.g., derivatives like 4-hydroxyphenylboronic acid melt at 220–225°C ).

Q. What synthetic methodologies are effective for preparing this compound?

Basic Research Question
Common routes include:

  • Lithiation-Borylation: Reacting 4-isopropylbromobenzene with n-BuLi followed by trimethyl borate, yielding ~60–75% after acidic workup .
  • Miyaura Borylation: Pd-catalyzed coupling of 4-isopropylhalobenzene with bis(pinacolato)diboron under inert atmosphere, optimized at 80–100°C in THF .
    Critical Factors: Moisture-sensitive intermediates require anhydrous conditions; yield improvements correlate with catalyst choice (e.g., Pd(dppf)Cl2_2) and stoichiometric control .

Q. How does the isopropyl substituent influence the reactivity of this compound in Suzuki-Miyaura couplings?

Advanced Research Question
The bulky isopropyl group induces steric hindrance, reducing coupling efficiency with electron-rich aryl halides but enhancing selectivity in ortho-substituted systems. Computational studies (DFT/B3LYP) reveal decreased electrophilicity at the boron center compared to unsubstituted analogs, requiring optimized base conditions (e.g., K2_2CO3_3 in EtOH/H2_2O) to stabilize the boronate intermediate . Kinetic studies suggest a 20–30% slower reaction rate versus 4-methylphenylboronic acid .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~5.2 eV) indicate moderate stability and potential for charge-transfer complexes .
  • Electrostatic Potential Maps: Highlight electron-deficient boron centers, guiding functionalization strategies for sensor design (e.g., glucose detection via diol complexation) .
    Validation: Compare computed IR spectra (B-O stretching at 1340–1380 cm1^{-1}) with experimental FTIR data .

Q. How can researchers resolve contradictory catalytic efficiency data in cross-coupling reactions involving this compound?

Advanced Research Question
Discrepancies often arise from:

  • Solvent Polarity: Polar aprotic solvents (DMF) may stabilize intermediates better than THF, but increase side reactions with moisture .
  • Catalyst Deactivation: Trace oxygen or moisture degrades Pd catalysts; use degassed solvents and Schlenk-line techniques .
    Troubleshooting Workflow:

Replicate reactions under strict anhydrous/anaerobic conditions.

Monitor reaction progress via TLC or in-situ IR.

Analyze by-products (e.g., protodeboronation) via GC-MS .

Properties

IUPAC Name

(4-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEUFBDMVKQCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378485
Record name 4-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16152-51-5
Record name 4-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylbenzeneboronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Isopropylphenylboronic acid
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